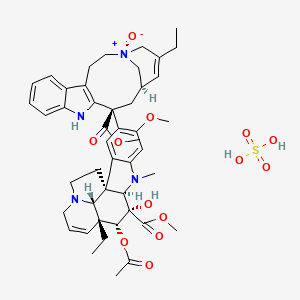

![molecular formula C26H18F4O2 B583413 1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene CAS No. 149963-10-0](/img/structure/B583413.png)

1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTB7 and is a type of organic semiconductor that has been widely studied for its electronic properties.

Applications De Recherche Scientifique

Synthesis and Electrochemical Properties

Compounds related to "1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene" have been explored for their synthesis and electrochemical properties. For example, research on tetrasubstituted tetraphenylethenes has shown the synthesis of phenoxyphenyl derivatives through Ullmann etherification, followed by McMurry coupling, leading to compounds with interesting electrochemical characteristics such as single electron oxidation processes and solvent-dependent comproportionation constants. These compounds, including phenylether derivatives, demonstrate quinoidal substructures in their oxidized forms, suggesting their potential in electrochemical applications (Schreivogel et al., 2006).

Fluorinated Compounds and Liquid Crystalline Properties

The research on fluorinated monomers, including those with ester functions, demonstrates the synthesis of materials that exhibit high smectogen properties and enantiotropic smectogen mesophases. These findings suggest applications in the development of side chain liquid crystalline polysiloxanes, highlighting the impact of fluorinated chains and mesogenic moieties on material properties (Bracon et al., 2000).

Aggregation-Induced Emission and Fluorescent Materials

The synthesis of hyperbranched polymers containing tetraphenylethene units has led to materials with aggregation-induced emission properties. These materials, which become highly emissive upon aggregation, have potential applications in fluorescent photopatterning, optical limiting, and explosive detection. The unique behavior of these materials under different states (solution vs. aggregate) opens up new possibilities for sensing and imaging applications (Hu et al., 2012).

Advanced Material Synthesis

Research on novel olefinic-centered macroacyclic compounds and fluorinated polyetherimide demonstrates the breadth of applications for compounds with complex fluorinated and ether structures. These studies explore the synthesis, structural characterization, and potential applications of materials in areas such as polymer science and material engineering. The development of novel fluorine-containing polymers suggests applications in advanced material synthesis, highlighting the role of fluorinated and phenoxy groups in modifying material properties (Er et al., 2015).

Propriétés

IUPAC Name |

1-phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQCRHYEQAMPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4=CC=CC=C4)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654238 |

Source

|

| Record name | 1,1'-{(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene | |

CAS RN |

149963-10-0 |

Source

|

| Record name | 1,1'-{(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

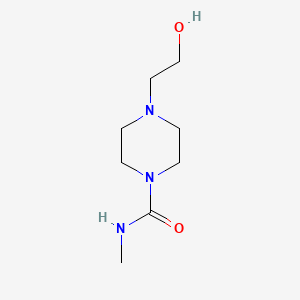

![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)

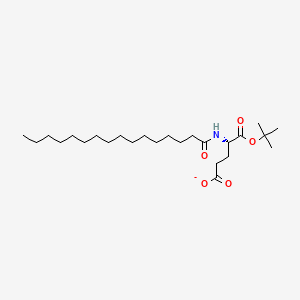

![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

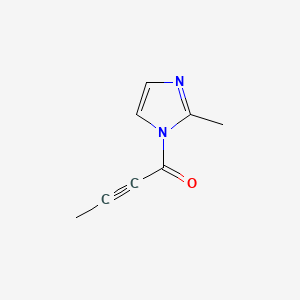

acetyl chloride](/img/structure/B583341.png)

![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)

![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)